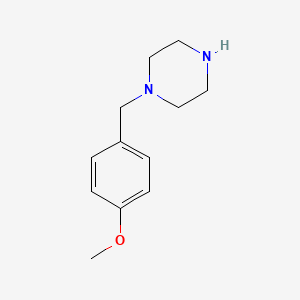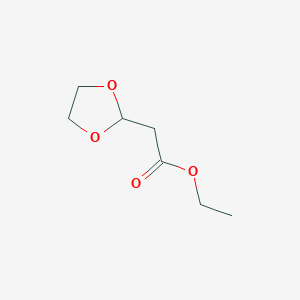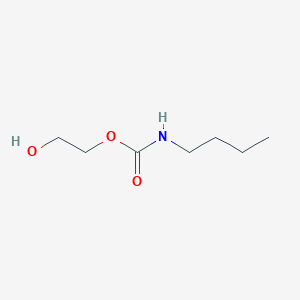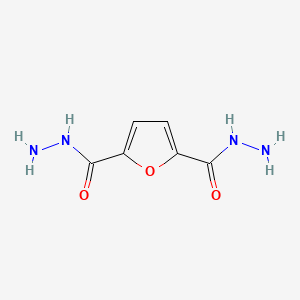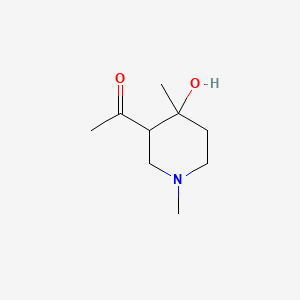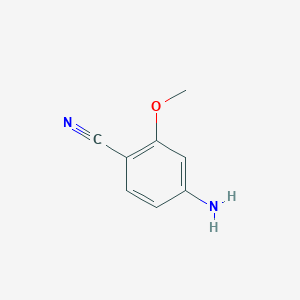
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
Descripción general
Descripción
The compound "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" is a chemical of interest in various research studies due to its potential applications in fields such as material science and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted acetophenones with substituted benzaldehydes in the presence of a solvent such as ethanol. For example, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing "this compound," possibly by reacting 3-chloroacetophenone with 3,4-dimethoxybenzaldehyde under similar conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometry and electronic structure of the molecules. For instance, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one revealed that it crystallizes in the monoclinic system . It is reasonable to assume that "this compound" would also exhibit a well-defined crystal structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their vibrational spectra, HOMO-LUMO analysis, and molecular docking studies . The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the potential sites for electrophilic and nucleophilic attacks, respectively. For example, the HOMO is often localized over the entire molecule except for certain substituents, while the LUMO is spread throughout the molecule, indicating a propensity for charge transfer within the molecule . These analyses can be applied to predict the reactivity of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be characterized by various spectroscopic techniques and computational methods. The vibrational wavenumbers, computed using methods such as HF and DFT, help in assigning the potential energy distribution within the molecule . The first hyperpolarizability is an important parameter in assessing the non-linear optical properties of a compound, which can be significantly higher than standard materials like urea . The molecular electrostatic potential (MEP) maps provide insights into the distribution of electronic density and the potential sites for chemical interactions . These properties are crucial for understanding the behavior of "this compound" in various environments and applications.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- The compound trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, related to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, has been studied for its crystal structure, exhibiting forms like monoclinic and trigonal. This compound forms an inclusion compound with chloroform, as revealed by NMR and X-ray studies (Bardet et al., 1999).
Kinetics and Oxidation Studies
- Kinetic studies involving 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, have been conducted with chlorine dioxide to understand oxidation reactions under bleaching conditions. This study is pivotal in understanding the chlorination and oxidizing reactions of compounds similar to this compound (Nie et al., 2014).
Spectroscopic Characterization and Molecular Studies
- A study focusing on the synthesis, crystal structure, and spectroscopic characterization of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one, sheds light on molecular geometry and interactions. This research is significant for understanding the chemical behavior and potential applications of this compound (Khamees et al., 2018).
Photocyclization Studies
- The photocyclization of compounds similar to this compound, such as 2-chloro-substituted 1,3-diarylpropan-1,3-diones, has been investigated. These studies are critical in understanding the photoreactive nature of these compounds, potentially leading to applications in photochemistry and materials science (Košmrlj & Šket, 2007).
Metabolic Pathways in Fungi
- Research on the metabolism of 3,4-dimethoxycinnamyl alcohol and its derivatives by the fungus Coriolus versicolor reveals important insights into the oxidative breakdown of these compounds. This could have implications for biotechnological applications, such as biodegradation or biosynthesis processes (Kamaya & Higuchi, 1984).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABCVXPGIHMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288411 | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4693-38-3 | |
| Record name | 4693-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


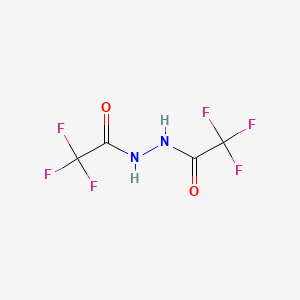
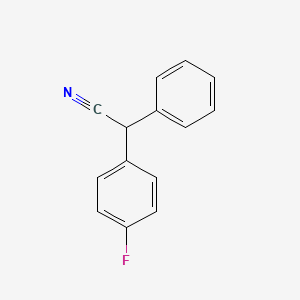
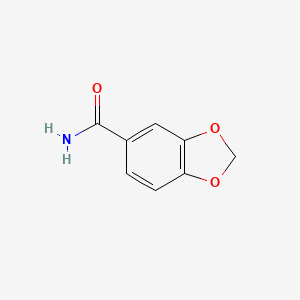

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)


